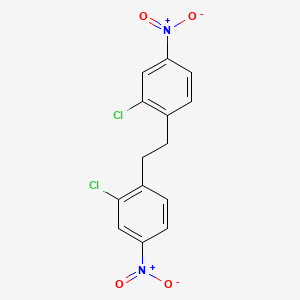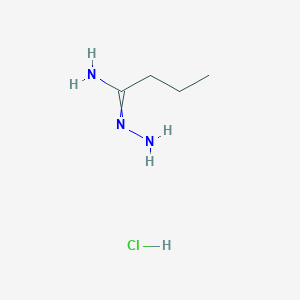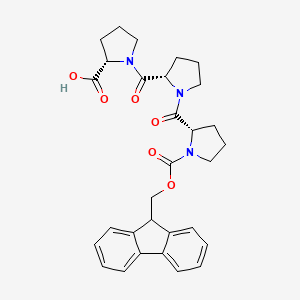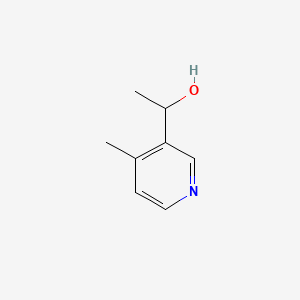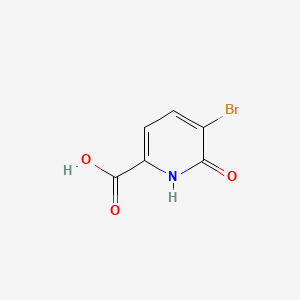
5-Bromo-6-hydroxypicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-hydroxypicolinic acid is a derivative of picolinic acid with a bromine atom at the 5-position and a hydroxyl group at the 6-position . It has a molecular formula of C6H4BrNO3 and a molecular weight of 218 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-hydroxypicolinic acid consists of a pyridine ring with a carboxylic acid (COOH) substituent at the 2-position, a bromine atom at the 5-position, and a hydroxyl group at the 6-position .Physical And Chemical Properties Analysis
5-Bromo-6-hydroxypicolinic acid is a solid at room temperature . It has a molecular weight of 218 . The compound is white to yellow to brown in color .科学的研究の応用
Cobalt(II) Complexes Synthesis : Cobalt(II) complexes with 6-hydroxypicolinic acid have been synthesized and characterized. These complexes demonstrate interesting conformational behaviors in solid states, which can be useful in materials science and coordination chemistry (Kukovec, Popović, Pavlović, & Linarić, 2008).
Density Functional Theory Investigation : A study using density functional theory examined the kinetics and thermodynamics of proton-related reactions of hydroxypicolinic acids, including 5-hydroxypicolinate. This research is relevant for understanding the chemical properties and potential applications of these compounds in various fields (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).
Microbial Catabolism of 5-Hydroxypicolinic Acid : The microbial degradation of 5-hydroxypicolinic acid by Alcaligenes faecalis JQ135 has been studied, revealing a novel monocomponent FAD-dependent monooxygenase, HpaM. This enzyme catalyzes the 2-decarboxylative hydroxylation of 5-hydroxypicolinic acid, deepening our understanding of microbial catabolism of pyridine derivatives (Qiu et al., 2017).
Iodination and Photodehalogenation Studies : Research on the iodination of 5-hydroxypicolinic acid has led to the formation of various iodo derivatives. Additionally, studies on the photodehalogenation of related compounds provide insights into the photochemical properties of these substances, which could be relevant for photobiology and material science applications (Stolyarova, Smirnov, & Dyumaev, 1978; Rollet, Richard, & Pilichowski, 2006).
Electrophilic Substitution Study : Electrophilic substitution reactions of 5-hydroxypicolinic acid have been explored, yielding information on the chemical reactivity of the compound, which is valuable for synthetic chemistry (Smirnov, Stolyarova, Zhuravlev, Lezina, & Dyumaev, 1976).
Structural Analysis of β-Hydroxy Derivatives : The structures of β-hydroxy derivatives of monopyridine-carboxylic acids, including 5-hydroxypicolinic acid, have been studied using UV and IR spectroscopy. This research contributes to the understanding of the molecular structure and properties of these compounds (Grachev, Zaitsev, Stolyarova, Smirnov, & Dyumaev, 1977).
Safety And Hazards
将来の方向性
While specific future directions for 5-Bromo-6-hydroxypicolinic acid are not mentioned in the search results, it’s worth noting that picolinic acid derivatives have been used as organic ligands to form metal-organic complexes . This suggests potential future applications in the field of coordination chemistry.
特性
IUPAC Name |
5-bromo-6-oxo-1H-pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-2H,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVISLCKIQNUDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735283 |
Source


|
| Record name | 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-hydroxypicolinic acid | |
CAS RN |
1214385-51-9 |
Source


|
| Record name | 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,5S,8aR)-5-[2-[(1S,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-4,5,8,8a-tetrahydro-3H-naphthalen-2-one](/img/structure/B566613.png)
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro- (9CI)](/img/no-structure.png)
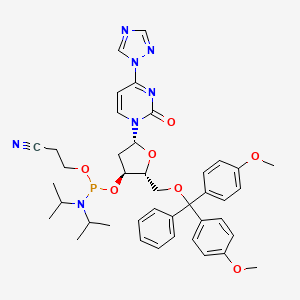
![7-(Methoxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B566619.png)
![7-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B566623.png)
